(R)-2-amino-2-(4-methoxyphenyl)acetamide hydrochloride (R)-2-amino-2-(4-methoxyphenyl)acetamide hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13593643
InChI: InChI=1S/C9H12N2O2.ClH/c1-13-7-4-2-6(3-5-7)8(10)9(11)12;/h2-5,8H,10H2,1H3,(H2,11,12);1H/t8-;/m1./s1
SMILES: COC1=CC=C(C=C1)C(C(=O)N)N.Cl
Molecular Formula: C9H13ClN2O2
Molecular Weight: 216.66 g/mol

(R)-2-amino-2-(4-methoxyphenyl)acetamide hydrochloride

CAS No.:

Cat. No.: VC13593643

Molecular Formula: C9H13ClN2O2

Molecular Weight: 216.66 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-amino-2-(4-methoxyphenyl)acetamide hydrochloride -

Specification

Molecular Formula C9H13ClN2O2
Molecular Weight 216.66 g/mol
IUPAC Name (2R)-2-amino-2-(4-methoxyphenyl)acetamide;hydrochloride
Standard InChI InChI=1S/C9H12N2O2.ClH/c1-13-7-4-2-6(3-5-7)8(10)9(11)12;/h2-5,8H,10H2,1H3,(H2,11,12);1H/t8-;/m1./s1
Standard InChI Key IFZNMRLLOHWXFK-DDWIOCJRSA-N
Isomeric SMILES COC1=CC=C(C=C1)[C@H](C(=O)N)N.Cl
SMILES COC1=CC=C(C=C1)C(C(=O)N)N.Cl
Canonical SMILES COC1=CC=C(C=C1)C(C(=O)N)N.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Configuration

The molecular formula of the free base form is C₉H₁₂N₂O₂, with a molecular weight of 180.204 g/mol . The hydrochloride salt adds a stoichiometric equivalent of HCl, resulting in a molecular weight of 216.66 g/mol . The compound features a chiral center at the C-2 position, conferring its (R)-configuration. The 4-methoxyphenyl group contributes to its aromatic character, while the acetamide moiety enhances hydrogen-bonding potential .

Key structural attributes:

  • IUPAC Name: (2R)-2-amino-2-(4-methoxyphenyl)acetamide hydrochloride

  • SMILES Notation: COC1=CC=C(C=C1)C@HN.Cl

  • InChIKey: TZADAWVLFGIAKY-MRVPVSSYSA-N

Stereochemical Considerations

The (R)-enantiomer exhibits distinct biological activity compared to its (S)-counterpart. For example, (R)-tembamide—a structurally related compound—demonstrates β-adrenergic agonist properties, whereas the (S)-form is less active . This enantiomeric specificity underscores the importance of asymmetric synthesis methods in producing pharmacologically relevant derivatives .

Synthesis and Manufacturing

Catalytic Asymmetric Hydrogenation

A prominent route involves the asymmetric hydrogenation of α-amino ketones using Rhodium catalysts with electron-donating phosphine ligands. This method achieves enantiomeric excess (ee) >90%, enabling scalable production of chiral 1,2-amino alcohols . For instance:

α-Amino ketone+H2Rh catalyst(R)-2-Amino-2-(4-methoxyphenyl)acetamide\text{α-Amino ketone} + \text{H}_2 \xrightarrow{\text{Rh catalyst}} \text{(R)-2-Amino-2-(4-methoxyphenyl)acetamide}

The hydrochloride salt is subsequently formed via treatment with HCl .

Biocatalytic Approaches

Engineered hemoproteins, such as cytochrome c variants, catalyze the enantioselective aminohydroxylation of styrenyl olefins. This method utilizes O-pivaloylhydroxylamine as an aminating reagent, achieving turnover numbers (TTN) up to 2500 and ee values of 90% .

One-Pot Enzymatic-Chemical Synthesis

Integrating alcohol dehydrogenase (ADH)-catalyzed asymmetric reduction with Pd nanoparticle-mediated hydrogenation streamlines the synthesis. This approach avoids intermediate isolation, reducing solvent waste and improving efficiency .

Physicochemical Properties

PropertyFree Base Hydrochloride Salt
Molecular Weight180.204 g/mol216.66 g/mol
Density1.19 g/cm³Not reported
Boiling Point371.17°CNot reported
Flash Point206.1°CNot reported
SolubilityModerate in polar solventsHigh in water, methanol

The hydrochloride salt’s enhanced aqueous solubility facilitates formulation for intravenous or oral administration .

Pharmacological and Biological Applications

β-Adrenergic Agonist Activity

Structural analogs like (R)-tembamide and (R)-denopamine exhibit potent β₁-adrenergic receptor binding, making them candidates for cardiovascular therapeutics . The 4-methoxyphenyl group augments receptor affinity by interacting with hydrophobic pockets in the binding site .

Enzyme Inhibition Studies

The compound inhibits cytochrome P450 enzymes in vitro, suggesting utility in drug-drug interaction studies .

Supplier LocationPurityPackaging
AlliChem, LLCUnited States>98%1g, 5g, 10g
Riedel-de Haen AGUnited States>95%500mg, 1kg
Allichem LLCUnited States>97%Custom orders

Prices range from $50–$200 per gram, depending on quantity and purity .

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